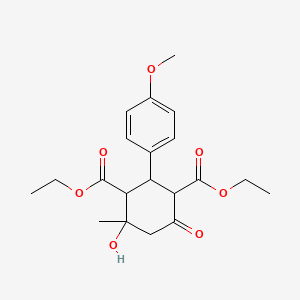
Diethyl 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely used in advanced chemistry or pharmaceutical research. It contains functional groups such as esters, a methoxy group, and a cyclohexane ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through multi-step organic reactions involving components like aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Structure Analysis : This compound and its derivatives have been synthesized and structurally analyzed using techniques like NMR spectroscopy, HSQC, and X-ray analysis. These studies provide insights into the molecular and crystalline structure of the compound, aiding in understanding its chemical behavior and potential applications (Poplevina et al., 2009).
Syntheses of Stereogenic Centers : Research has been conducted on the synthesis of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers. These studies contribute to the understanding of regioselective reactions and the creation of compounds with specific structural characteristics (Ismiyev et al., 2013).
Crystallography and Molecular Structure
Crystal Structure Determination : The crystal structure of the derivatives of this compound has been studied using X-ray crystallography, providing valuable information about the compound's molecular geometry and potential for forming stable crystal structures (Magerramov et al., 2013).
Analysis of Molecular Interactions : Studies on the crystal structure have also revealed insights into intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity (Begum et al., 2012).
Chemical Behavior and Applications
Antimicrobial Properties : Research has been done on the antimicrobial properties of functionally substituted cyclohexane derivatives, which include diethyl 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate derivatives. These studies assess the potential of these compounds as antimicrobial agents against various bacteria and fungi (Shoaib, 2019).
Synthesis and Therapeutic Application : The synthesis of beta-cycloketols from this compound and their evaluation for anticonvulsant activity in animal models have been investigated. This research explores the therapeutic potential of these derivatives in treating convulsive disorders (Kocharov et al., 2020).
Dye Synthesis and Textile Application : The compound has been used in the synthesis of new azo dyes for dyeing polyester and nylon fabrics. This research provides insights into the application of these derivatives in the textile industry, focusing on the dyeing process and fastness properties of the dyes (Metwally et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-5-26-18(22)16-14(21)11-20(3,24)17(19(23)27-6-2)15(16)12-7-9-13(25-4)10-8-12/h7-10,15-17,24H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOCGPIKHIYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2723552.png)
![ethyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2723553.png)
![N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2723558.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-nitrobenzamide hydrochloride](/img/structure/B2723562.png)
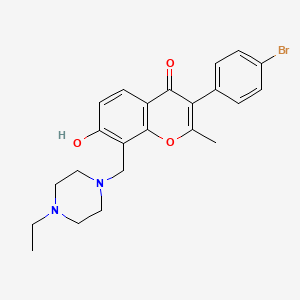
![N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2723564.png)
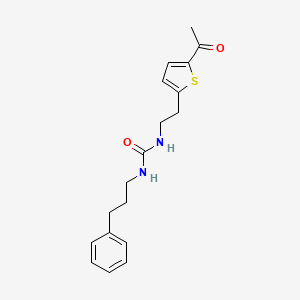
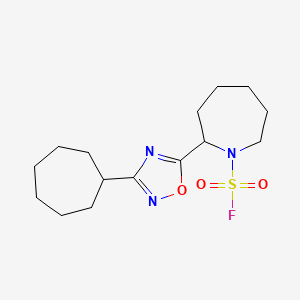
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2723567.png)
![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)
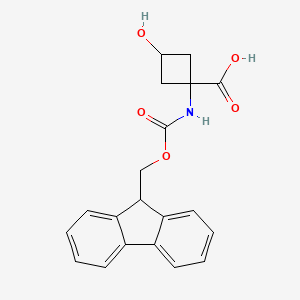
![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)